molecular formula C9H9ClO2S B094735 2-[(4-Chlorophenyl)sulfanyl]propanoic acid CAS No. 18527-12-3

2-[(4-Chlorophenyl)sulfanyl]propanoic acid

Cat. No. B094735
CAS RN: 18527-12-3
M. Wt: 216.68 g/mol
InChI Key: NKBXBKKXOZFZPI-UHFFFAOYSA-N
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Description

2-[(4-Chlorophenyl)sulfanyl]propanoic acid is a compound that is not directly discussed in the provided papers. However, the papers do provide insights into related chemical structures and reactions that can help infer some aspects of the compound . The first paper discusses enantiomers of a compound with a similar 4-chlorophenyl moiety, which is a common structural feature in various pharmacologically active compounds . The second paper explores the sulfonation reactions of chlorophenols, which is relevant to understanding the behavior of chlorophenyl groups in chemical reactions .

Synthesis Analysis

The synthesis of compounds related to 2-[(4-Chlorophenyl)sulfanyl]propanoic acid involves the use of diastereoselective alkylation methods. Specifically, the synthesis of enantiomerically pure compounds with a 4-chlorophenylsulfonyl group is achieved through the alkylation of acyloxazolidinone . Although the exact synthesis of 2-[(4-Chlorophenyl)sulfanyl]propanoic acid is not detailed, the methods described could potentially be adapted for its synthesis, considering the structural similarities.

Molecular Structure Analysis

The molecular structure of compounds with a 4-chlorophenyl group, such as those discussed in the first paper, is crucial for their biological activity. The presence of the chlorophenyl moiety can influence the overall shape of the molecule, its electronic distribution, and its ability to interact with biological targets . The stereochemistry of such compounds is also significant, as enantiomers can exhibit different biological activities.

Chemical Reactions Analysis

The chemical reactivity of chlorophenyl groups can be inferred from the sulfonation reactions discussed in the second paper. Chlorophenols undergo sulfonation with sulfuric acid and SO3, with the distribution of sulfonic acid isomers being influenced by the directing effects of substituents . This information is relevant to understanding how the chlorophenyl group in 2-[(4-Chlorophenyl)sulfanyl]propanoic acid might react under similar conditions.

Physical and Chemical Properties Analysis

While the physical and chemical properties of 2-[(4-Chlorophenyl)sulfanyl]propanoic acid are not directly provided, the properties of related compounds can offer some insights. The presence of a chlorophenyl group can affect the compound's acidity, solubility, and stability. The enantiomers of the compound discussed in the first paper show similar pharmacological profiles and bioavailability, suggesting that the physical properties of such enantiomers are comparable . The sulfonation reactions indicate that the reactivity of chlorophenyl compounds can be significantly altered by the presence of different substituents .

Scientific Research Applications

Chemiluminescence in Synthetic Chemistry

A study elaborates on the synthesis of sulfanyl-, sulfinyl-, and sulfonyl-substituted bicyclic dioxetanes, highlighting the base-induced chemiluminescence of these compounds. The research explores the thermal stability of these dioxetanes, allowing for room temperature handling, and their oxidation to sulfinyl- and sulfonyl-substituted derivatives, offering insights into chemiluminescent reactions and their potential applications in synthetic chemistry and analytical methods (Watanabe et al., 2010).

Antiviral Research

Another research avenue includes the synthesis of 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives from 4-chlorobenzoic acid. These compounds have shown potential anti-tobacco mosaic virus activity, indicating their relevance in developing new antiviral agents (Chen et al., 2010).

GABAB Receptor Antagonists

Research on the synthesis of 3-amino-3-(4-chlorophenyl)propanoic acid and related compounds highlights their role as weak specific antagonists of GABA at the GABAB receptor. This investigation provides a foundation for developing new pharmacological agents targeting the GABAB receptor, which could have implications for treating neurological and psychiatric disorders (Abbenante et al., 1997).

Heterogeneous Catalysis

A study on the preparation of sulfuric acid ([3-(3-silicapropyl)sulfanyl]propyl)ester introduces a recyclable catalyst for formylation and acetylation of alcohols under heterogeneous conditions. This research contributes to the development of more sustainable and efficient catalytic processes in organic synthesis (Niknam & Saberi, 2009).

Environmental Applications

Investigations into the electrochemical degradation of 2,4-dichlorophenol over Ti/SnO2-Sb anode reveal a high activity in the rapid oxidation of organic pollutants, demonstrating the potential of this approach in treating wastewater and removing toxic chlorophenols (Niu et al., 2013).

properties

IUPAC Name

2-(4-chlorophenyl)sulfanylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClO2S/c1-6(9(11)12)13-8-4-2-7(10)3-5-8/h2-6H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKBXBKKXOZFZPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)SC1=CC=C(C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90374060
Record name 2-[(4-chlorophenyl)sulfanyl]propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90374060
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(4-Chlorophenyl)sulfanyl]propanoic acid

CAS RN

18527-12-3
Record name 2-[(4-chlorophenyl)sulfanyl]propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90374060
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 18527-12-3
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